Latia luciferin
CAS No.: 21730-91-6
Cat. No.: VC0532550
Molecular Formula: C15H24O2
Molecular Weight: 236.35 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 21730-91-6 |
|---|---|
| Molecular Formula | C15H24O2 |
| Molecular Weight | 236.35 g/mol |
| IUPAC Name | [(E)-2-methyl-4-(2,6,6-trimethylcyclohexen-1-yl)but-1-enyl] formate |
| Standard InChI | InChI=1S/C15H24O2/c1-12(10-17-11-16)7-8-14-13(2)6-5-9-15(14,3)4/h10-11H,5-9H2,1-4H3/b12-10+ |
| Standard InChI Key | MJURCEOLOMHLAX-ZRDIBKRKSA-N |
| Isomeric SMILES | CC1=C(C(CCC1)(C)C)CC/C(=C/OC=O)/C |
| SMILES | CC1=C(C(CCC1)(C)C)CCC(=COC=O)C |
| Canonical SMILES | CC1=C(C(CCC1)(C)C)CCC(=COC=O)C |
| Appearance | Solid powder |
Introduction
Chemical Structure and Properties
Molecular Composition
Latia luciferin (C₁₅H₂₄O₂; molecular weight: 236.35 g/mol) is classified as an apo carotenoid sesquiterpenoid. Its structure comprises a cyclohexene ring substituted with three methyl groups (at positions 2, 6, and 6) and a (1E)-1-(formyloxy)-2-methylbut-1-en-4-yl group (Figure 1) . The IUPAC name is [(E)-2-methyl-4-(2,6,6-trimethylcyclohexen-1-yl)but-1-enyl] formate, with the SMILES notation CC1=C(C(CCC1)(C)C)CC/C(=C/OC=O)/C .
Table 1: Physical and Chemical Properties of Latia Luciferin
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₅H₂₄O₂ | |
| Molecular Weight | 236.35 g/mol | |
| Boiling Point | 313.8°C at 760 mmHg | |
| Density | 0.927 g/cm³ | |
| LogP (Partition Coefficient) | 5.005 | |
| Solubility | Hydrophobic; soluble in DMSO |
Structural Uniqueness
The compound’s conjugated system, including the formate ester and cyclohexene ring, is critical for its role in light emission. Theoretical studies using density functional theory (DFT) reveal that the non-fluorescent nature of Latia luciferin arises from rapid non-radiative decay pathways, likely due to the flexibility of its aliphatic chain and the absence of rigid π-conjugation .
Mechanism of Bioluminescence
Enzymatic Reaction
The bioluminescence reaction involves three components:
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Latia luciferin: Substrate.
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Luciferase: A flavoprotein with a tightly bound flavin mononucleotide (FMN) as the light emitter .
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Purple protein: A cofactor of unknown structure that enhances light output .
Table 2: Key Features of the Bioluminescence Reaction
| Parameter | Detail | Source |
|---|---|---|
| Light Emitter | Flavin group in luciferase | |
| Quantum Yield | Not quantified (cf. 0.17 for bacteria) | |
| Cofactor Requirement | Purple protein | |
| Oxygen Consumption | 2 molecules per luciferin |
Comparison with Bacterial Systems
In luminous bacteria (e.g., Aliivibrio fischeri), a similar aldehyde substrate is oxidized by bacterial luciferase using reduced FMNH₂, producing a carboxylic acid and light () . While both systems involve flavoproteins, Latia’s requirement for a purple protein and its two-step oxygenation mechanism distinguish it from bacterial bioluminescence .
Synthetic and Theoretical Studies
Chemical Synthesis
Early synthesis attempts by Nakatsubo et al. (1970) confirmed the structure of Latia luciferin through stereochemical analysis . Recent work has focused on analogs, such as benzoate derivatives, to probe structure-activity relationships. For example, replacing the cyclohexene ring with a methyl-substituted phenyl group abolishes bioluminescence, highlighting the importance of the native structure .
Computational Insights
DFT and time-dependent DFT studies reveal that the lack of fluorescence in Latia luciferin and oxyluciferin stems from:
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Low energy gaps between excited and ground states.
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Vibrational relaxation pathways enabled by flexible side chains .
Modifying substituents (e.g., electron-withdrawing groups) can induce fluorescence in analogs, suggesting that the native structure evolved to minimize radiative decay .
Applications and Future Directions
Current Uses
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Bioluminescence Research: Serves as a model system for studying novel oxygenase mechanisms .
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Ecological Studies: Used to track Latia populations in freshwater ecosystems .
Challenges and Open Questions
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